![molecular formula C18H14F3N3OS B2753212 N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide CAS No. 1023875-75-3](/img/structure/B2753212.png)

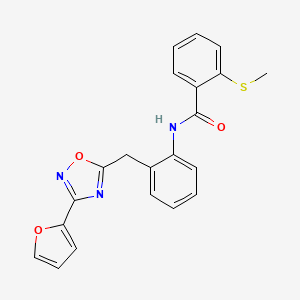

N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

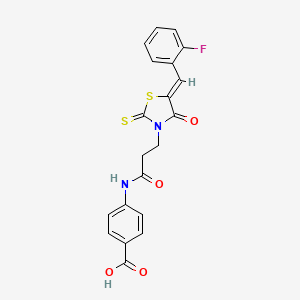

The compound is an acetamide derivative with a complex aromatic system including a thiazole ring and a trifluoromethylated phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the thiazole ring, the trifluoromethylated phenyl group, and the acetamide group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the thiazole ring, the trifluoromethylated phenyl group, and the acetamide group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the thiazole ring, the trifluoromethylated phenyl group, and the acetamide group .Applications De Recherche Scientifique

Antimicrobial Activity

Several studies have synthesized derivatives of thiazole-containing compounds, showing promising antimicrobial properties. For example, derivatives bearing different heterocyclic rings were evaluated for their antitumor activity in vitro against human tumor cell lines, indicating the compound's potential as an anticancer agent. Another study focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents, showcasing significant antibacterial and antifungal activities (Darwish et al., 2014). Additionally, N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized, displaying promising results against various bacterial strains (Lu et al., 2020).

Anticancer Activity

The exploration into anticancer properties has been significant. A study synthesizing benzothiazole derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015). Additionally, novel sulphonamide derivatives exhibited good antimicrobial activity, with certain compounds showing high activity towards most strains (Fahim & Ismael, 2019).

Other Biological Activities

Research into the biological activities of N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide derivatives has also covered areas like the synthesis of thiazolidin-4-one derivatives as potential antimicrobial agents, indicating the versatility of these compounds in pharmaceutical applications (Baviskar et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS/c1-11(25)22-14-7-5-12(6-8-14)16-10-26-17(24-16)23-15-4-2-3-13(9-15)18(19,20)21/h2-10H,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPMDFWXUJATQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylaminosulfonyl)benzamide](/img/structure/B2753135.png)

![N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753142.png)

![3-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2753144.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2753145.png)

![5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2753147.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2753149.png)